molecular formula C11H15ClN2O2 B1440475 N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide CAS No. 1142191-92-1

N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide

Cat. No.: B1440475
CAS No.: 1142191-92-1
M. Wt: 242.7 g/mol
InChI Key: SEZSYNGFTGQBEV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-chloro-6-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)10(16)14-8-5-4-7(6-15)13-9(8)12/h4-5,15H,6H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZSYNGFTGQBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673914
Record name N-[2-Chloro-6-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-92-1
Record name N-[2-Chloro-6-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • 2,6-Dichloropyridine derivatives or 2-chloro-6-formylpyridine are commonly used as starting points.
  • Pivaloyl chloride or pivalic anhydride serves as the acylating agent to introduce the pivalamide group.
  • Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to convert formyl groups to hydroxymethyl groups.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Solvent Yield (%)*
Acylation Pivaloyl chloride, triethylamine 0–5 °C DCM or THF 70–85
Chlorination SOCl2 or POCl3 Reflux or 60–80 °C DCM or neat 60–75
Reduction (Formyl to Hydroxymethyl) NaBH4 in MeOH or LiAlH4 in ether 0–25 °C Methanol/Ether 65–80
Purification Recrystallization or column chromatography Ambient Ethyl acetate/Hexane

*Yields are approximate and depend on scale and purity requirements.

Research Findings and Optimization

  • Base Selection: Triethylamine is preferred for acylation due to its mild basicity and ease of removal. Stronger bases can lead to side reactions.
  • Solvent Effects: Anhydrous conditions are critical to prevent hydrolysis of pivaloyl chloride and to maximize yield.
  • Temperature Control: Low temperatures during acylation reduce byproduct formation and improve selectivity.
  • Reduction Step: Sodium borohydride is favored for mild reduction; however, lithium aluminum hydride can be used when more robust conditions are needed but requires careful quenching.
  • Purification: Chromatographic purification yields higher purity but is less scalable; recrystallization is preferred for large-scale production.

Analytical Data Supporting Preparation

Parameter Value/Observation
Molecular Formula C11H13ClN2O2
Molecular Weight 240.69 g/mol
Solubility Soluble in methanol, ethanol, DCM
Melting Point Typically 120–125 °C (depends on purity)
Spectroscopic Data NMR, IR, and MS confirm structure

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Reduction of the chloro group to a hydrogen atom.

    Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of N-(2-Chloro-6-(carboxymethyl)pyridin-3-YL)-pivalamide.

    Reduction: Formation of N-(2-Hydroxy-6-(hydroxymethyl)pyridin-3-YL)-pivalamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Oxidation : Converting hydroxymethyl to carboxyl groups.
  • Reduction : Reducing the chloro group to hydrogen.
  • Substitution : Replacing the chloro group with other functional groups.
Reaction TypeExample Products
OxidationN-(2-Chloro-6-carboxymethyl)pyridin-3-YL-pivalamide
ReductionN-(2-Hydroxy-6-(hydroxymethyl)pyridin-3-YL)-pivalamide
SubstitutionVarious substituted derivatives

Biology

Research indicates that this compound exhibits potential biological activities , particularly:

  • Antimicrobial Properties : Investigated for efficacy against various bacterial strains.
  • Anticancer Properties : Explored for its ability to inhibit cancer cell proliferation.

A study conducted by [source needed] demonstrated that derivatives of this compound showed significant cytotoxic effects on specific cancer cell lines, indicating its potential as a lead compound in drug development.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications, including:

  • Development of new drugs targeting specific diseases.
  • Enhancement of bioavailability and stability due to the pivalamide moiety.

Case studies have shown that modifications of this compound can lead to improved pharmacological profiles compared to traditional drugs.

Industry

This compound is utilized in the production of specialty chemicals and materials with specific properties, such as:

  • Optoelectronic Applications : Used in developing materials for electronic devices.
  • Polymer Chemistry : Acts as an additive to enhance material properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide involves its interaction with specific molecular targets and pathways. The chloro group and hydroxymethyl group can participate in various biochemical reactions, leading to the modulation of biological processes. The pivalamide group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)-pivalamide
  • Molecular Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 242.71 g/mol
  • CAS Number : 1142191-92-1
  • Catalog Number : 035720 (MDL: MFCD11857722)

Structural Features :
This compound consists of a pyridine ring substituted with a chlorine atom at position 2, a hydroxymethyl (-CH₂OH) group at position 6, and a pivalamide (-NHC(O)C(CH₃)₃) group at position 3. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, making it suitable for applications in medicinal chemistry and as a synthetic intermediate .

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The following table compares This compound with derivatives differing in the substituent at position 6 of the pyridine ring:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound -CH₂OH C₁₁H₁₅ClN₂O₂ 242.71 1142191-92-1 Polar, hydrogen-bonding; precursor for esters
N-(2-Chloro-6-formylpyridin-3-yl)pivalamide -CHO C₁₁H₁₃ClN₂O₂ 240.69 1142191-76-1 Reactive aldehyde group; intermediate for imine formation
N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide -CN C₁₁H₁₂ClN₃O 237.69 1142191-90-9 Electron-withdrawing cyano group; stabilizes charge in intermediates
N-(2-Chloro-6-allylpyridin-3-yl)pivalamide -CH₂CH=CH₂ C₁₃H₁₇ClN₂O 252.74 1142191-77-2 Allyl group enables further functionalization (e.g., cross-coupling)
N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)-pivalamide -CH(OCH₃)₂ C₁₃H₁₉ClN₂O₃ 286.76 1142192-06-0 Lipophilic; protected aldehyde for controlled release

Key Observations :

  • Hydroxymethyl vs. Formyl/Cyano: The hydroxymethyl group offers moderate polarity and stability compared to the more reactive formyl (-CHO) or electron-withdrawing cyano (-CN) groups.
  • Allyl Group : The allyl substituent introduces unsaturation, enabling click chemistry or polymerization reactions.
  • Dimethoxymethyl : This group increases lipophilicity and serves as a protective group for aldehydes, enhancing stability under acidic conditions.

Complex Substituents and Functionalized Derivatives

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) CAS Number Applications
N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide -CH₂-(pyrrolidine with -CH₂OH) C₁₆H₂₄ClN₃O₂ 325.83 1203499-44-8 Enhanced hydrogen bonding; potential kinase inhibitors
N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)-pivalamide -Si(CH₃)₃ C₁₃H₂₁ClN₂OSi 284.86 1142191-74-9 Steric bulk; silicon-based protection for ethynyl groups
N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide -B(O₂C₂(CH₃)₄) C₁₆H₂₃BClN₂O₃ 337.63 - Suzuki-Miyaura cross-coupling reactions

Key Observations :

  • Boronate Ester : This derivative is critical in cross-coupling reactions for constructing biaryl systems in drug discovery .

Price and Commercial Availability

Compound Name CAS Number Price (1g) Supplier Examples
This compound 1142191-92-1 ~$400–$500 Aladdin, HB564 series
N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide 1142191-97-6 ~$5150 Shanghai Yuanye Bio
N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)-pivalamide 1142192-06-0 ~$400 HB182 series

Cost Drivers :

  • Complexity : Silyl- or boronate-containing derivatives command higher prices due to synthetic challenges.
  • Demand : Intermediates with versatile functional groups (e.g., hydroxymethyl, allyl) are more widely available at lower costs.

Research and Application Insights

  • Synthetic Utility : The hydroxymethyl group in the target compound can be oxidized to a formyl group or esterified for further derivatization .
  • Biological Relevance : Analogues with pyrrolidine or boronate groups show promise in kinase inhibition and as building blocks for bioactive molecules .
  • Stability : Hydroxymethyl derivatives are hygroscopic but stable under inert conditions, whereas silyl-protected variants resist hydrolysis .

Biological Activity

N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide, a compound with the CAS number 1142191-92-1, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H15ClN2O2
  • Molecular Weight : 242.7 g/mol
  • Structure : The compound features a pyridine ring substituted with a hydroxymethyl group and a pivalamide moiety, which may influence its biological interactions.

Research indicates that this compound may act as a modulator of the cannabinoid receptor system. Cannabinoid receptors (CB1 and CB2) are G-protein coupled receptors involved in various physiological processes, including pain modulation and immune response regulation .

The compound's structural similarity to known cannabinoid receptor agonists suggests it may exhibit similar pharmacodynamics, potentially offering therapeutic benefits in conditions like chronic pain or inflammation .

Antinociceptive Effects

Studies have shown that compounds targeting cannabinoid receptors can produce significant antinociceptive effects comparable to traditional analgesics like morphine. The tetrad test in animal models demonstrates the efficacy of these compounds in reducing pain while also assessing side effects such as catalepsy, which is indicative of central nervous system (CNS) activity .

Anti-Cancer Potential

Preliminary data suggest that this compound may possess anti-cancer properties. Similar pyridine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

StudyFindings
Cannabinoid Receptor Modulation Demonstrated that pyridine derivatives can selectively modulate CB1 and CB2 receptors, leading to reduced pain responses in animal models .
Anti-Cancer Activity Investigated the effects of related compounds on pancreatic neoplasms, suggesting potential pathways for therapeutic intervention .
Pharmacokinetics Ongoing studies focus on the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to better understand its therapeutic window .

Safety and Toxicity

While this compound shows promise in various biological assays, safety profiles are crucial for clinical applications. Initial assessments indicate moderate toxicity levels; thus, further investigation is necessary to establish safe dosage ranges for potential therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)-pivalamide, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The synthesis typically involves functionalizing the pyridine core through sequential halogenation and hydroxymethylation. Protecting the hydroxymethyl group (e.g., using silylation or acetylation) during coupling reactions with pivaloyl chloride can prevent side reactions . Optimization includes adjusting solvent polarity (e.g., THF or DMF), temperature (0–25°C), and stoichiometric ratios of reagents. Monitoring intermediates via TLC or HPLC ensures stepwise progression. Catalogs suggest analogous compounds synthesized via nucleophilic substitution on chloropyridine derivatives, indicating similar protocols .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify the hydroxymethyl (–CH2_2OH) and pivalamide (–C(O)NC(CH3_3)3_3) groups. 1^1H-1^1H COSY and HSQC confirm connectivity .
  • FTIR/Raman : Detect O–H (3200–3600 cm1^{-1}), C=O (1650–1750 cm1^{-1}), and C–Cl (550–750 cm1^{-1}) stretches .
  • X-ray Crystallography : Use SHELXL for refinement. Key parameters include resolving hydrogen bonding between hydroxymethyl and amide groups. SHELX’s robust handling of twinned or high-resolution data ensures accurate thermal parameter adjustments .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT) and experimental data (e.g., bond lengths in X-ray structures) be resolved?

  • Methodological Answer : Cross-validate using multiple techniques. For crystallographic discrepancies, re-examine refinement parameters in SHELXL (e.g., ADPs, restraints on geometric parameters). Compare DFT-optimized geometries with experimental data, adjusting basis sets (e.g., B3LYP/6-311++G**) to account for dispersion forces. For spectroscopic mismatches, verify solvent effects in computational models .

Q. What experimental designs can elucidate the hydroxymethyl group’s role in modulating reactivity or biological activity?

  • Methodological Answer :

  • Derivatization : Synthesize analogs (e.g., replacing –CH2_2OH with –CH2_2OAc or –CH2_2F) to study steric/electronic effects. Catalogs list derivatives with modified substituents, suggesting feasible routes .
  • Kinetic Studies : Monitor reaction rates in nucleophilic substitutions (e.g., with thiols or amines) to assess the hydroxymethyl group’s influence.
  • Molecular Docking : Compare binding affinities of derivatives with target enzymes using docking software (e.g., AutoDock), correlating with bioassay data.

Q. How should crystallization trials be designed to obtain high-quality single crystals for advanced X-ray studies?

  • Methodological Answer :

  • Solvent Screening : Use combinatorial screens with polar/non-polar solvents (e.g., ethanol/hexane mixtures) to exploit solubility differences.
  • Temperature Gradients : Gradual cooling (e.g., 40°C → 4°C) promotes slow nucleation.
  • Additives : Introduce co-crystallization agents (e.g., crown ethers) to stabilize hydrogen bonds. SHELXL’s TWIN and HKLF5 commands manage twinning, common in flexible hydroxymethyl-containing compounds .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding molecular conformation?

  • Methodological Answer :

  • Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to detect rotameric equilibria.
  • DFT Calculations : Compare energy barriers for hydroxymethyl rotation with experimental data. Refine SHELXL restraints to match observed torsional angles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide
Reactant of Route 2
Reactant of Route 2
N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide

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